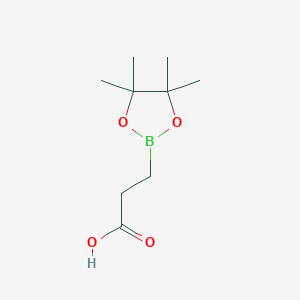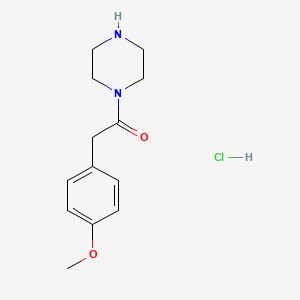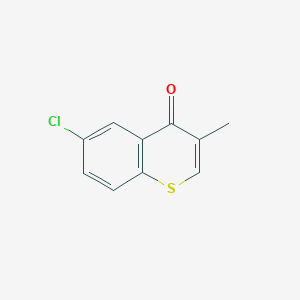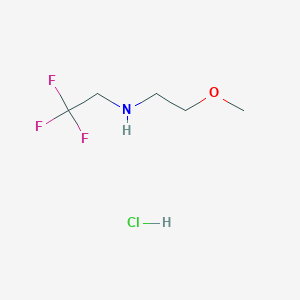
4-Brom-6-(3-(Trifluormethyl)phenyl)pyrimidin
Übersicht
Beschreibung
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular weight of 226.98 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine involves several key steps. These include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is represented by the InChI code: 1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H . The InChI key is AGUIEFSLABIYOT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine are complex and can vary depending on the substitution patterns in starting pyrimidin-2 (1 H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical and Chemical Properties Analysis
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a liquid at room temperature . It has a molecular weight of 226.98 . The unique physicochemical properties of the fluorine atom contribute to its biological activities .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in Verbindungen wie 4-Brom-6-(3-(Trifluormethyl)phenyl)pyrimidin wird in der Pharmaindustrie häufig verwendet, da sie die biologische Aktivität und metabolische Stabilität von Arzneimittelmolekülen verbessern kann . Diese Verbindung kann als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Moleküle dienen, die ein verbessertes Wirksamkeits- und Sicherheitsprofil aufweisen können.
Pflanzenschutzmittel
Verbindungen mit der Trifluormethylgruppe sind wichtige strukturelle Motive in aktiven Pflanzenschutzmittelwirkstoffen . Sie werden bei der Synthese von Pestiziden und Herbiziden eingesetzt, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen, während gleichzeitig die Umweltbelastung aufgrund ihrer gezielten Wirkung und Wirksamkeit möglicherweise reduziert wird.
Wirkmechanismus
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s known that pyrimidine derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to improve their pharmacokinetic properties .
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability and lipophilicity of drug molecules, which can influence their interaction with biological systems .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting key kinases in this pathway, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine can alter the expression of genes involved in these processes, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups contribute to its high affinity for certain enzyme active sites, allowing it to act as a potent inhibitor. This inhibition can result in the downregulation of enzyme activity, leading to alterations in cellular signaling and metabolic pathways. Additionally, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, it can alter metabolite levels by modulating the activity of enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a key determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing 4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine to these compartments, thereby influencing its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
4-bromo-6-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGTWFOGPSPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)




